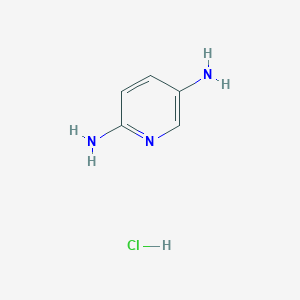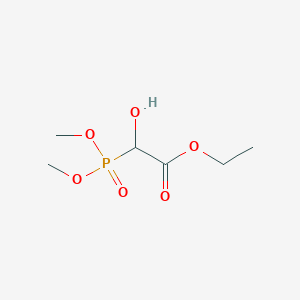
二甲基(乙氧羰基)羟甲基膦酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate is a chemical compound with the molecular formula C6H13O6P . It is also known by other names such as Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate .
Synthesis Analysis
Phosphonate synthesis by substitution or phosphonylation is a prevalent method for the synthesis of phosphonates . The use of lithiated methyl α-(trimethylsilyl)methylphosphonate as a mild lithiated phosphonate reagent enables a highly chemoselective synthesis of β-ketophosphonates from pentafluorophenyl esters in high yield .Molecular Structure Analysis
The molecular weight of Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate is 212.14 g/mol . The InChI representation of the molecule isInChI=1S/C6H13O6P/c1-4-12-5 (7)6 (8)13 (9,10-2)11-3/h6,8H,4H2,1-3H3 . The Canonical SMILES representation is CCOC (=O)C (O)P (=O) (OC)OC . Chemical Reactions Analysis
Phosphorus-based (meth)acrylates, which include compounds like Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate, have been widely studied for over 20 years . They are used in the conjugate addition of hydrogen-phosphonates to different Michael acceptors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 6 . The Exact Mass is 212.04497513 g/mol .科学研究应用
Michael Addition of H-Phosphonates
Scientific Field
Application Summary
The Michael addition of H-phosphonates to different Michael acceptors is a method for the synthesis of biologically and synthetically important phosphorus-bearing compounds .
Method of Application
The conjugate addition of hydrogen-phosphonates to different Michael acceptors is used. This process is characterized as an atom-efficient way to many diversely functionalized products starting from inexpensive, simple, and easily available starting materials .
Results or Outcomes
The phospha-Michael addition of H-phosphonates to nitroalkenes has received a great attention in the last decade. The synthesis of β-nitrophosphonates remains a considerable challenge owing to a broad spectrum of their biological activity and wide application in peptide and medicinal chemistry .
Polymerization of Phosphorus-Containing (Meth)acrylate Monomers
Scientific Field
Application Summary
Phosphorus-based (meth)acrylates represent an important class of monomers which has been widely studied for over 20 years, as the corresponding polymers, bearing phosphonated ester, phosphonic acid, or phosphoric ester functions, exhibit interesting properties .
Method of Application
Polymers were prepared by free radical polymerization, photopolymerization, or controlled radical polymerization .
Results or Outcomes
Phosphorus-based materials show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation. They are also involved in flame retardancy, where phosphorus is known to be particularly useful .
安全和危害
The safety data sheet for a similar compound, Diethyl (hydroxymethyl)phosphonate, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
Phosphorus-based (meth)acrylates are extensively used in industry, notably to bind metals . They show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field, as they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones .
属性
IUPAC Name |
ethyl 2-dimethoxyphosphoryl-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O6P/c1-4-12-5(7)6(8)13(9,10-2)11-3/h6,8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCNSHJQLOOFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(O)P(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

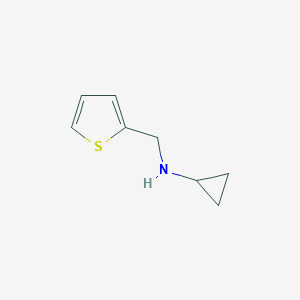
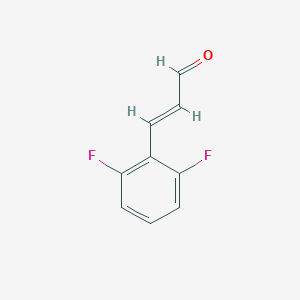
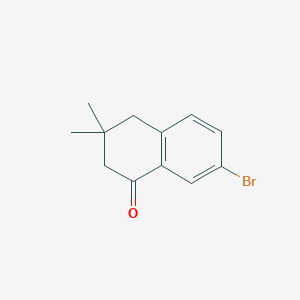
![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)
![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)
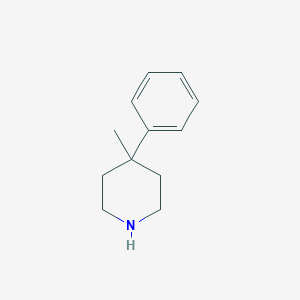
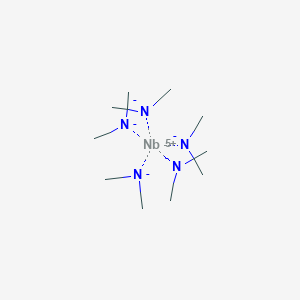
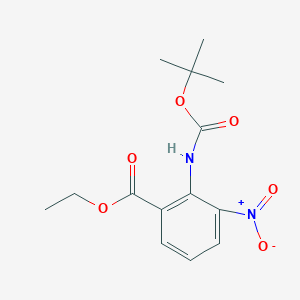
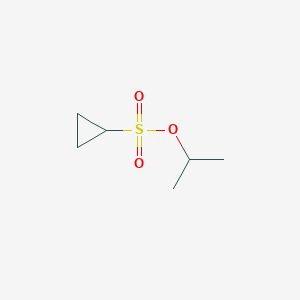
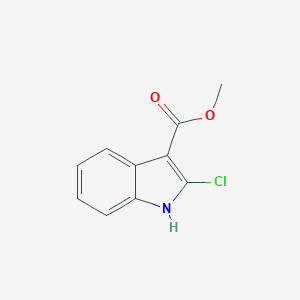
![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
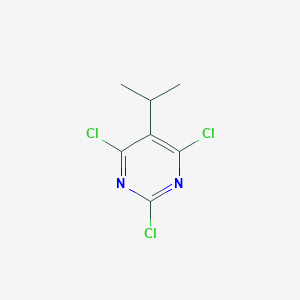
![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)
